molecular formula C13H23N B13480615 N,3,5-trimethyladamantan-1-amine CAS No. 41100-49-6

N,3,5-trimethyladamantan-1-amine

Cat. No.: B13480615
CAS No.: 41100-49-6
M. Wt: 193.33 g/mol
InChI Key: FQPYRWAIWQNTFQ-UHFFFAOYSA-N
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Description

N,3,5-trimethyladamantan-1-amine is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of three methyl groups attached to the adamantane framework, specifically at the 3, 5, and 7 positions, and an amine group at the 1 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with methylating agents such as methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of adamantane derivatives in the presence of ammonia. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyladamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3,5-trimethyladamantan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3,5-trimethyladamantan-1-amine involves its interaction with specific molecular targets. In the context of neurological applications, it acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates the activity of glutamate, a neurotransmitter involved in synaptic transmission. This modulation helps in maintaining optimal levels of NMDA receptor activity, which is crucial for cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,5-trimethyladamantan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other adamantane derivatives. Its ability to interact with NMDA receptors and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings .

Properties

CAS No.

41100-49-6

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N,3,5-trimethyladamantan-1-amine

InChI

InChI=1S/C13H23N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10,14H,4-9H2,1-3H3

InChI Key

FQPYRWAIWQNTFQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC)C

Origin of Product

United States

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